Lipophilicity Advantage: XLogP3-AA of 3.7 Distinguishes 2-Benzyl-1-ethyl-1H-1,3-benzodiazole from Simpler 1,2-Disubstituted Benzimidazoles
The computed XLogP3-AA of 2-benzyl-1-ethyl-1H-1,3-benzodiazole is 3.7, higher than the 2.36 value reported for 1-ethyl-2-methylbenzimidazole (CAS 5805-76-5) and the 3.63 value for the non-ethylated 2-benzyl-1H-benzimidazole (CAS 621-72-7) [1]. This elevated lipophilicity predicts greater membrane permeability and hydrophobic surface adsorption, properties directly relevant to both drug-like candidate selection and corrosion inhibitor design.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 1-Ethyl-2-methylbenzimidazole: XLogP = 2.36; 2-Benzyl-1H-benzimidazole: LogP = 3.63 |
| Quantified Difference | ΔXLogP = +1.34 vs. 1-ethyl-2-methyl analog; ΔLogP = +0.07 vs. non-ethylated 2-benzyl analog |
| Conditions | Computed property (PubChem XLogP3 algorithm) |
Why This Matters
Procurement decisions for early-stage screening libraries or corrosion inhibitor formulations should account for lipophilicity differences that influence membrane permeability, adsorption affinity, and formulation behavior—properties where this compound shows a measurable advantage over its closest 1-ethyl-2-alkyl analog.
- [1] PubChem Compound Summary for CID 768394, 2-Benzyl-1-ethylbenzimidazole. https://pubchem.ncbi.nlm.nih.gov/compound/39069-33-5 (accessed 2026-04-28). View Source
